(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate

Chiral building block Enantioselective synthesis Protease inhibitor intermediates

(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate (CAS 864291-82-7) is a chiral, orthogonally protected piperidine-pyrrolidine spirocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen and an (S)-configured methyl ester on the pyrrolidine ring. It belongs to the class of pyrrolidinopiperidine derivatives, which are valuable intermediates in medicinal chemistry for constructing conformationally constrained analogs of privileged heterocyclic scaffolds.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B13075135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC
InChIInChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3/t13-/m0/s1
InChIKeyKVTGZILVAYPHHQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate: A Chiral Bifunctional Building Block


(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate (CAS 864291-82-7) is a chiral, orthogonally protected piperidine-pyrrolidine spirocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen and an (S)-configured methyl ester on the pyrrolidine ring . It belongs to the class of pyrrolidinopiperidine derivatives, which are valuable intermediates in medicinal chemistry for constructing conformationally constrained analogs of privileged heterocyclic scaffolds [1]. The compound is supplied at certified purities of 95–98% (HPLC) with defined (S)-stereochemistry, making it directly applicable in stereospecific synthetic sequences without additional chiral resolution steps .

Why Generic Substitution of (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate Is Not Viable


In-class analogs, such as the des-ester derivative tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7), lack both the methyl ester functional handle and the defined (S)-stereochemistry required for downstream stereospecific transformations . The (S)-methoxycarbonyl group on the pyrrolidine ring is not merely a substituent; it serves as a critical point for further derivatization—hydrolysis to carboxylic acid, reduction to alcohol, or direct amidation—while the defined chirality at the pyrrolidine 2-position pre-determines the stereochemical outcome of subsequent steps . Procurement of a racemic or (R)-configured variant would necessitate costly and time-consuming chiral resolution, with typical yields below 50% for separation of enantiomers, directly undermining synthetic efficiency and increasing overall project cost .

Quantitative Differentiation Evidence for (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate Against Closest Analogs


Stereochemical Identity: (S)-Configuration Enables Direct Use in Enantioselective Synthesis Without Chiral Resolution Losses

The target compound bears a single defined (S)-stereocenter at the pyrrolidine 2-position, as validated by its InChIKey (KVTGZILVAYPHHQ-ZDUSSCGKSA-N) and specific optical rotation [1]. In contrast, the most common analog, tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7), is entirely achiral at the pyrrolidine ring . While the (R)-enantiomer or racemic mixture could theoretically be used, no commercially available (R)-enantiomer or racemate of this compound was identified in authoritative databases (PubChem, ChemSpider), meaning procurement of the correct enantiomer is the only direct route to stereochemically defined products. In generic chiral resolution, typical maximum single-enantiomer yield from a racemate is ≤50%, with additional loss during purification, effectively doubling the required input mass and cost for any effort starting from a racemic precursor .

Chiral building block Enantioselective synthesis Protease inhibitor intermediates

Methoxycarbonyl Functional Handle: Quantified Physicochemical Differentiation from Des-Ester Analog 902837-26-7

The (S)-methoxycarbonyl group on the pyrrolidine ring fundamentally alters the physicochemical profile compared to the des-ester analog . The target compound (MW 312.40 Da) is 22.8% heavier than tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (MW 254.37 Da) . It possesses 5 hydrogen bond acceptors versus 3 for the des-ester analog, and a computed XLogP3-AA of 2.1 compared to an estimated ~1.5–1.8 for the simpler scaffold [1]. These differences directly impact solubility, membrane permeability, and chromatographic behavior in both analytical and preparative settings. Furthermore, the ester group serves as a synthetic handle: it can be hydrolyzed to the carboxylic acid (enabling amide coupling), reduced to the primary alcohol (enabling further functionalization), or used directly in transesterification reactions—none of which are possible with the des-ester analog .

Lipophilicity modulation Hydrogen bonding capacity Prodrug design

Orthogonal Protection Strategy: Boc-Piperidine Plus Methyl Ester Enables Sequential Deprotection Chemistry Unavailable in Mono-Protected Analogs

The target compound features two orthogonal protecting groups: an acid-labile Boc group on the piperidine nitrogen and a base-labile methyl ester on the pyrrolidine . This orthogonality permits sequential, chemoselective deprotection—Boc removal with TFA or HCl without affecting the methyl ester, and ester saponification with LiOH or NaOH without affecting the Boc group [1]. In contrast, tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7) possesses only a single Boc protecting group, offering no orthogonal deprotection options [2]. The 2-oxopyrrolidine analog (CAS 937601-48-4) incorporates a lactam carbonyl that alters both the electronics and the available chemistry at the pyrrolidine ring, making it a fundamentally different scaffold for structure-activity relationship (SAR) studies [2].

Orthogonal protecting groups Sequential deprotection Solid-phase peptide synthesis

Certified Purity Specifications: Batch-Level Quality Control Data Supports Reproducibility in Multi-Step Synthesis

Commercially available lots of the target compound are certified at 95% purity (AKSci, CheMenu) or 98% purity (LeYan) by HPLC, with accompanying Certificate of Analysis documentation available upon request . The comparator tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7) is offered at similar purities (97% from AKSci, 98% from Bidepharm), but lacks the chiral purity specification inherent to the target compound's (S)-configuration . For the target compound, the combination of chemical purity ≥95% and enantiomeric purity (implied by defined (S)-stereochemistry in the IUPAC name and SMILES notation) provides dual assurance of identity that the achiral analog cannot match . In synthetic campaigns where stereochemical fidelity is critical, this specification difference is procurement-relevant: ordering the achiral analog introduces ambiguity about downstream stereochemical outcomes, whereas the target compound's specification directly supports stereochemical integrity .

Quality control Batch reproducibility Synthetic intermediate procurement

High-Value Application Scenarios for (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate


Synthesis of Chiral HCV NS3/4A Protease Inhibitor Intermediates

The (S)-configured pyrrolidine-2-carboxylate ester scaffold directly maps onto the P2 proline-mimetic motif found in first-generation HCV protease inhibitors such as boceprevir and telaprevir [1]. The target compound provides both the required (S)-stereochemistry and the methyl ester handle for subsequent elaboration to the P2 carboxylic acid or amide moiety, eliminating the need for asymmetric synthesis or chiral resolution at this fragment . The orthogonal Boc protection allows for selective piperidine deprotection and further elaboration at the piperidine nitrogen without compromising the pyrrolidine ester.

Construction of Conformationally Constrained Piperidine-Pyrrolidine Spirocyclic Libraries

The compound serves as a pre-functionalized scaffold for diversity-oriented synthesis of spirocyclic compound libraries [1]. The defined (S)-stereochemistry at the pyrrolidine 2-position, combined with the synthetic versatility of the methyl ester (hydrolysis → acid → amide; reduction → alcohol → ether/carbamate), enables systematic exploration of vectors emanating from the pyrrolidine ring while maintaining a constant piperidine anchor point . The higher MW (312.40 Da) and increased H-bond acceptor count (5) relative to simpler piperidine building blocks contribute to more drug-like physicochemical profiles in the final library members .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Fragment Elaboration

Pyrrolidinopiperidine scaffolds have been described as intermediates in the synthesis of cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors [1]. The target compound's (S)-methoxycarbonyl group provides a direct entry point for introducing the carboxylic acid or amide pharmacophore required for DPP-IV inhibition, while the Boc-piperidine moiety can be deprotected and functionalized to modulate selectivity against related proteases (DPP-VIII, DPP-IX) [1]. The orthogonal protection strategy is particularly advantageous here, as DPP-IV inhibitor SAR typically requires independent optimization of both the P1 and P2 fragments.

Metalloprotease and Serine Protease Inhibitor Lead Optimization

The compound's spirocyclic piperidine-pyrrolidine core is a privileged scaffold in protease inhibitor design, appearing in inhibitors of HIV-1 protease, factor Xa, and endothelin-converting enzyme [1]. The (S)-stereochemistry at the pyrrolidine 2-position is critical for mimicking the L-amino acid configuration preferred by these enzymes' S1 or S2 pockets . Procurement of the pre-resolved (S)-enantiomer (95–98% purity) allows medicinal chemistry teams to focus SAR efforts on the P1' and P2' vectors without spending 1–2 synthetic steps on chiral resolution or asymmetric synthesis of the core scaffold .

Quote Request

Request a Quote for (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.